![molecular formula C6H4ClFIN B13843762 2-Chloro-4-fluoro-6-iodoaniline](/img/structure/B13843762.png)
2-Chloro-4-fluoro-6-iodoaniline
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Overview
Description
2-Chloro-4-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is a white to pale yellow crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration and Reduction: The starting material, such as 4-chloronitrobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form 4-chloroaniline.
Fluorination: The 4-chloroaniline is then subjected to fluorination using reagents like hydrogen fluoride or a fluorinating agent to introduce the fluorine atom.
Iodination: Finally, the fluorinated intermediate is iodinated using iodine or an iodinating agent to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-6-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products:
Substituted Anilines: Products with different substituents replacing the halogen atoms.
Aromatic Amines: Products formed through coupling reactions with other aromatic compounds
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Chloro-4-fluoro-6-iodoaniline serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of halogens can enhance the biological activity of the resulting molecules. For instance, halogenated anilines have been studied for their potential as P2X3 receptor antagonists, which are relevant in pain management and other therapeutic areas . The substitution pattern on the aniline ring influences the pharmacological properties, making compounds like this compound attractive candidates for drug development.
Case Study: Anticancer Activity
Research has shown that compounds containing halogenated anilines exhibit significant anticancer activities. For example, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro. The incorporation of iodine and fluorine atoms has been associated with improved selectivity and potency against cancer cell lines .
Organic Synthesis
Versatile Intermediate
In organic synthesis, this compound is utilized as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to undergo various coupling reactions, including Suzuki and Sonogashira reactions, which are essential for forming carbon-carbon bonds. This property is particularly useful in synthesizing biologically active compounds and materials.
Table: Common Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Suzuki Coupling | Pd catalyst, base (e.g., K2CO3) | Biaryl compounds |
Sonogashira Reaction | CuI catalyst, base (e.g., TEA) | Alkynylated products |
Nucleophilic Substitution | Strong nucleophile (e.g., amines) | Various substituted anilines |
Material Science
Development of Functional Materials
The unique electronic properties of halogenated anilines make them suitable for developing functional materials such as dyes and polymers. For instance, research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and optical properties . This application is particularly relevant in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-iodoaniline depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of halogen atoms enhances its binding affinity and specificity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogens, which affect the nucleophilicity and electrophilicity of the compound .
Comparison with Similar Compounds
2-Fluoro-4-iodoaniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoroaniline: Similar structure but lacks the iodine atom.
2-Iodoaniline: Similar structure but lacks the chlorine and fluorine atoms
Uniqueness: 2-Chloro-4-fluoro-6-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H4ClFIN |
---|---|
Molecular Weight |
271.46 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-iodoaniline |
InChI |
InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
InChI Key |
BDVKRKWZIHIBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)F |
Origin of Product |
United States |
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